molecular formula C13H20O B8393963 2,7,9-Trimethylspiro[4,5]dec-7-en-1-one

2,7,9-Trimethylspiro[4,5]dec-7-en-1-one

Cat. No. B8393963
M. Wt: 192.30 g/mol
InChI Key: FTJUGKSLVZQZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,9-Trimethylspiro[4,5]dec-7-en-1-one is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7,9-Trimethylspiro[4,5]dec-7-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7,9-Trimethylspiro[4,5]dec-7-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,7,9-Trimethylspiro[4,5]dec-7-en-1-one

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3,7,9-trimethylspiro[4.5]dec-8-en-4-one

InChI

InChI=1S/C13H20O/c1-9-6-10(2)8-13(7-9)5-4-11(3)12(13)14/h6,9,11H,4-5,7-8H2,1-3H3

InChI Key

FTJUGKSLVZQZLN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1=O)CC(C=C(C2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Butyllithium (1.6 M in hexanes, 172 ml, 0.275 mol) was added to a solution of diisopropylamine (30.4 g, 0.3 mol) in THF (300 ml), while maintaining the internal temperature around −40° C. Then DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone) (38.4 g, 0.3 mol) was added, followed, after 15 minutes, by a mixture of 6,8 and 7,9-dimethylspiro[4,5]dec-7-en-1-one (44.74 g, 0.25 mol) in THF (50 ml) in 30 minutes. After stirring for 30 more minutes, methyl iodide (106 g, 0.75 mol) was added rapidly. After 15 minutes, the reaction was quickly warmed up to 0° C. Acetic acid (18.6 g, 0.31 mol) was added and the reaction warmed up to room temperature. The reaction was quenched with water (500 ml) and extracted twice with pentane. Each organic fraction was treated successively with water, aqueous NaHSO3, aqueous saturated NaHCO3, and brine. Combined organic fractions were dried over Na2SO4. The liquid obtained after filtration and evaporation of solvents was purified by bulb to bulb distillation (B.p.=105° C./0.47 mbar). The title product was obtained as a colorless liquid (42.85 g, yield=89%), as a mixture of isomers.
Quantity
172 mL
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
38.4 g
Type
reactant
Reaction Step Two
Name
7,9-dimethylspiro[4,5]dec-7-en-1-one
Quantity
44.74 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
106 g
Type
reactant
Reaction Step Four
Quantity
18.6 g
Type
reactant
Reaction Step Five
Yield
89%

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